
2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is a heterocyclic compound that features a pyrazole ring fused with two 6-methylpyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromo-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes or other proteins. Additionally, its ability to donate and accept hydrogen bonds allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzimidazole): Similar structure but with benzimidazole rings instead of pyridine rings.
4-nitro-1H-pyrazole-3,5-diyl derivatives: Compounds with nitro groups that exhibit different chemical and physical properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A related ligand used in coordination chemistry.
Uniqueness
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is unique due to its specific arrangement of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for forming stable metal complexes and exploring new chemical reactivity patterns.
Propiedades
Número CAS |
132839-11-3 |
|---|---|
Fórmula molecular |
C15H14N4 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
2-methyl-6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N4/c1-10-5-3-7-12(16-10)14-9-15(19-18-14)13-8-4-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Clave InChI |
OXQXPJSDWWMAGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC(=NN2)C3=CC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)

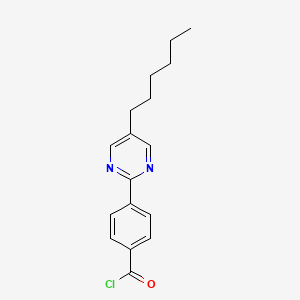
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)

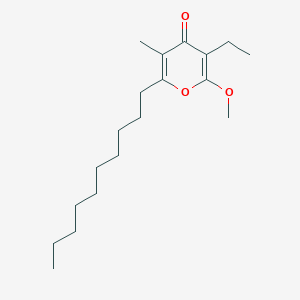


![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
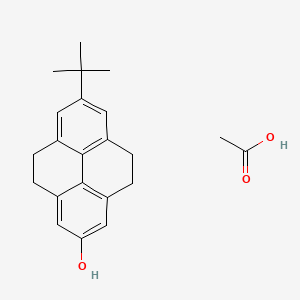
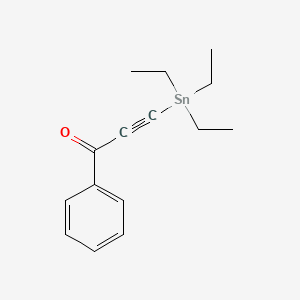
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
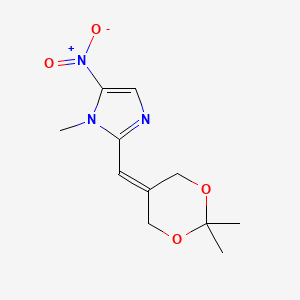
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
